molecular formula C12H14O2 B2846817 3-(2-Methoxyphenyl)cyclopentanone CAS No. 118298-27-4

3-(2-Methoxyphenyl)cyclopentanone

Cat. No.: B2846817
CAS No.: 118298-27-4
M. Wt: 190.242
InChI Key: MOUCCUJQVSNBQT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)cyclopentanone is an organic compound with the molecular formula C12H14O2 It features a cyclopentanone ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)cyclopentanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by acids or bases and can be performed under microwave irradiation to increase efficiency and yield .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)cyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxyphenyl)cyclopentanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)cyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)cyclopentanone
  • 3-(2-Hydroxyphenyl)cyclopentanone
  • 3-(2-Methylphenyl)cyclopentanone

Comparison: 3-(2-Methoxyphenyl)cyclopentanone is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can affect its chemical and biological properties .

Properties

IUPAC Name

3-(2-methoxyphenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-5-3-2-4-11(12)9-6-7-10(13)8-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCCUJQVSNBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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